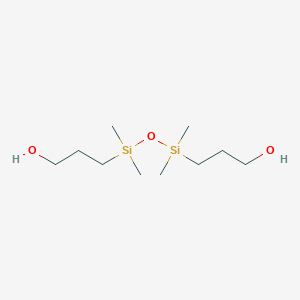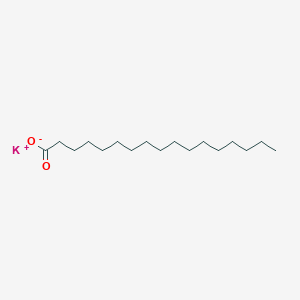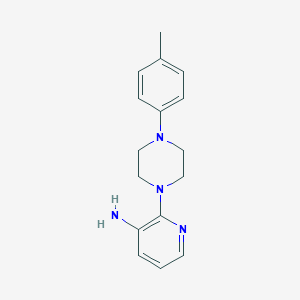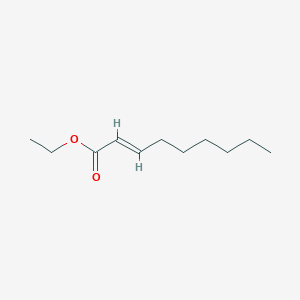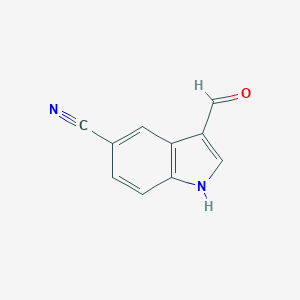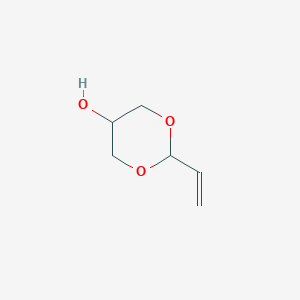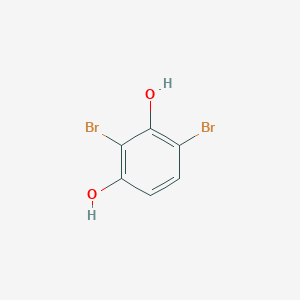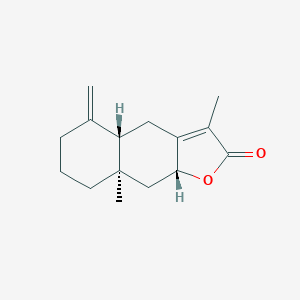
8-Epiasterolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Epiasterolide is a natural product isolated from marine sponges. It is a member of the sterol family and has been found to possess a range of biological activities. In recent years, 8-Epiasterolide has gained attention from the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1. Role in Clinical Pharmacology and Disease States
- 8-epiasterolide has been studied for its role in clinical pharmacology, particularly in the context of diseases like depression and schizophrenia. These investigations have focused on aspects like efficacy, pharmacokinetics, pharmacodynamics, and physiological effects (Catlin, Gorelick, & Gerner, 1982).
2. Connection with Hypercholesterolemia and Platelet Activation
- Research has shown that 8-epiasterolide is involved in hypercholesterolemia and contributes to platelet activation. It has been observed that its formation is increased in hypercholesterolemic patients and is associated with platelet activation in this setting (Davı̀ et al., 1997).
3. Potential in Enhancing Anticancer Drug Efficacy
- 8-epiasterolide derivatives, like 8-hydroxydaidzein, have been studied for their potential in enhancing the cytotoxicity of anticancer drugs. This involves mechanisms like increasing reactive oxygen species levels and affecting drug resistance pathways (Lo, 2012).
4. Role in Photopheresis Treatments
- 8-epiasterolide compounds like 8-methoxypsoralen have been utilized in extracorporeal photochemotherapy for conditions such as cutaneous T-cell lymphoma, indicating their potential in dermatological treatments (Knobler et al., 1993).
5. Therapeutic Applications in Latent Malaria
- Derivatives of 8-epiasterolide, specifically 8-aminoquinoline compounds, have shown significance in the treatment of latent malaria. This highlights its role in infectious disease management (Baird, 2019).
Propiedades
Número CAS |
16641-51-3 |
|---|---|
Nombre del producto |
8-Epiasterolide |
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(4aS,8aR,9aR)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13+,15+/m0/s1 |
Clave InChI |
OQYBLUDOOFOBPO-GZBFAFLISA-N |
SMILES isomérico |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@H]2OC1=O)C |
SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
SMILES canónico |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
